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Compound of Interest

Compound Name:
4-Chloro-2-methylpyrimidine

hydrochloride

CAS No.: 1159824-34-6

Cat. No.: B3346203 Get Quote

Executive Summary
4-Chloro-2-methylpyrimidine hydrochloride (CAS: 1272758-33-4) is the stabilized salt form

of 4-chloro-2-methylpyrimidine.[1][2] It serves as a high-value pharmacophore in drug

discovery, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor

(GPCR) antagonists.[1] Its chemical utility is defined by the high electrophilicity of the C4-

position (enabling

reactions) and the latent acidity of the C2-methyl group (enabling condensation reactions).[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9][10]
The hydrochloride salt offers enhanced stability and water solubility compared to the free base,

which is a low-melting solid susceptible to hydrolysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3346203?utm_src=pdf-interest
https://www.benchchem.com/product/b3346203?utm_src=pdf-body
https://www.bldpharm.com/products/898044-48-9.html
https://www.bldpharm.com/products/3842-28-2.html
https://www.bldpharm.com/products/898044-48-9.html
https://www.bldpharm.com/products/898044-48-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3346203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Free Base Hydrochloride Salt

IUPAC Name 4-Chloro-2-methylpyrimidine
4-Chloro-2-methylpyrimidine

hydrochloride

CAS Number 4994-86-9 1272758-33-4

Molecular Formula

Molecular Weight 128.56 g/mol 165.02 g/mol

Appearance
White to yellow low-melting

solid

White to off-white crystalline

solid

Melting Point 55–59 °C >160 °C (Decomposes)

Solubility DCM, EtOAc, MeOH Water, MeOH, DMSO

Storage Inert atmosphere, 2–8°C
Desiccated, Inert atmosphere,

-20°C

Synthetic Routes & Manufacturing
The industrial synthesis of 4-chloro-2-methylpyrimidine relies on the chlorodehydration of 2-

methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine).[1] This reaction is

thermodynamically driven by the formation of the strong P=O bond in the byproduct.

Chlorination Protocol
Reagents: Phosphorus oxychloride (

),

-Dimethylaniline (catalyst/base). Conditions: Reflux (80–100 °C) for 2–4 hours.

Mechanism of Action:

Tautomerization: The starting material exists in equilibrium between the lactam (major) and

lactim (minor) forms.

Activation: The oxygen attacks
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, converting the hydroxyl group into a good leaving group (

).

Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-group to yield

the chloropyrimidine.

Isolation of the Hydrochloride Salt: Unlike the free base, which requires neutralization (e.g.,

with

) and extraction, the hydrochloride salt can be precipitated directly from the reaction mixture by
adding an anhydrous solvent (e.g., Ethyl Acetate or Diethyl Ether) followed by cooling, as the
HCl generated during the reaction protonates the pyrimidine nitrogen.

Reaction Conditions
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Figure 1: Synthetic pathway for the chlorodehydration of 2-methyl-4-hydroxypyrimidine.

Reactivity Profile & Mechanistic Insights[8]
The chemical behavior of 4-chloro-2-methylpyrimidine is dominated by two distinct reactive

centers: the electrophilic C4 position and the acidic C2-methyl group.[1]

Nucleophilic Aromatic Substitution ( )
The C4-chlorine is highly reactive toward nucleophiles due to the electron-withdrawing nature

of the two ring nitrogen atoms.[1] This reactivity is further enhanced in the hydrochloride salt

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3346203?utm_src=pdf-body-img
https://www.bldpharm.com/products/898044-48-9.html
https://www.bldpharm.com/products/898044-48-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3346203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


form, as protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the C4

carbon.

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

Mechanism: Addition-Elimination.[1] The nucleophile attacks C4, forming a resonance-

stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the

chloride ion.

C2-Methyl Activation
The methyl group at the 2-position is "pseudo-acidic."[1] The electron-deficient pyrimidine ring

renders the methyl protons acidic (

, lower if the ring is quaternized).[1]

Reaction: Deprotonation with a strong base (e.g., NaH, LiHMDS) generates a carbanion that

can attack aldehydes (aldol-like condensation) to extend the carbon skeleton.
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Figure 2: Dual reactivity profile showing C4-displacement (
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) and C2-methyl functionalization.

Applications in Drug Discovery[6][8][12]
Kinase Inhibitor Scaffolds
The pyrimidine pharmacophore is ubiquitous in ATP-competitive kinase inhibitors.[1] The 4-

chloro group is typically displaced by an aniline derivative to form the "hinge-binding" motif

essential for kinase selectivity.[1]

Example: Synthesis of Pazopanib and other tyrosine kinase inhibitors (TKIs) often utilizes

2,4-disubstituted pyrimidine intermediates.

CXCR4 Antagonists
Derivatives of 4-chloro-2-methylpyrimidine are used to synthesize antagonists for the CXCR4

chemokine receptor, which is implicated in HIV entry and cancer metastasis.[1] The 2-methyl

group serves as a linker attachment point after the 4-chloro group has been substituted.[1]

Agrochemicals
The scaffold is used in the synthesis of sulfonylurea herbicides and pyrimidinyl carbinol

fungicides, leveraging the stability of the pyrimidine ring in environmental conditions.

Experimental Protocol: Displacement
A self-validating protocol for substituting the chlorine with a primary amine.[1]

Preparation: Dissolve 4-chloro-2-methylpyrimidine HCl (1.0 equiv) in anhydrous DMF or

-PrOH.

Neutralization: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and

scavenge the HCl generated during substitution. Checkpoint: Ensure pH > 8.

Addition: Add the amine nucleophile (1.1 equiv).

Reaction: Heat to 60–80 °C for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or

LC-MS.[1]
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Success Indicator: Disappearance of starting material peak (m/z 128/130) and

appearance of product mass.

Workup: Dilute with water. If the product precipitates, filter and wash.[3][4] If not, extract with

EtOAc, wash with brine, dry over

, and concentrate.

Handling & Safety Information
Corrosivity: The compound hydrolyzes to release HCl upon contact with moisture. It causes

severe skin burns and eye damage (Category 1B).[5]

Storage: Highly hygroscopic. Store under nitrogen or argon at -20°C.

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for

reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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